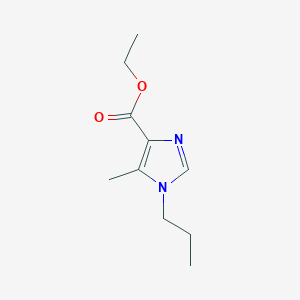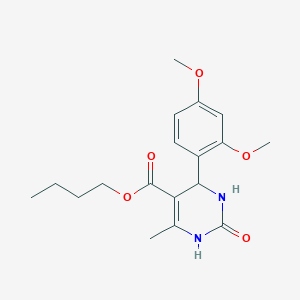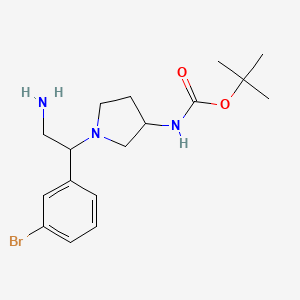
tert-Butyl (1-(2-amino-1-(3-bromophenyl)ethyl)pyrrolidin-3-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-n-boc-amino-1-[2-amino-1-(3-bromo-phenyl)-ethyl]-pyrrolidine is a complex organic compound that features a pyrrolidine ring substituted with a 3-n-boc-amino group and a 2-amino-1-(3-bromo-phenyl)-ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-n-boc-amino-1-[2-amino-1-(3-bromo-phenyl)-ethyl]-pyrrolidine typically involves multiple steps, starting from commercially available precursors. One common route involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection, followed by the formation of the pyrrolidine ring and subsequent introduction of the 3-bromo-phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of automated purification systems to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-n-boc-amino-1-[2-amino-1-(3-bromo-phenyl)-ethyl]-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding nitro or imine derivatives.
Reduction: The bromo group can be reduced to a hydrogen atom, forming a phenyl derivative.
Substitution: The bromo group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitro derivatives, while substitution of the bromo group can yield hydroxyl or amino derivatives .
Scientific Research Applications
3-n-boc-amino-1-[2-amino-1-(3-bromo-phenyl)-ethyl]-pyrrolidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-substrate interactions due to its structural complexity.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-n-boc-amino-1-[2-amino-1-(3-bromo-phenyl)-ethyl]-pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to interact with the target. The bromo-phenyl group can participate in halogen bonding or hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
4-(N-Boc-amino)phenylboronic acid: Similar in having a Boc-protected amino group and an aromatic ring.
4-(N-Boc-amino)phenylboronic acid pinacol ester: Similar in structure but with a boronic acid ester group instead of a bromo group
Uniqueness
3-n-boc-amino-1-[2-amino-1-(3-bromo-phenyl)-ethyl]-pyrrolidine is unique due to the presence of both a Boc-protected amino group and a bromo-phenyl group, which allows for diverse chemical modifications and interactions. This makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Properties
CAS No. |
886365-05-5 |
|---|---|
Molecular Formula |
C17H26BrN3O2 |
Molecular Weight |
384.3 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-amino-1-(3-bromophenyl)ethyl]pyrrolidin-3-yl]carbamate |
InChI |
InChI=1S/C17H26BrN3O2/c1-17(2,3)23-16(22)20-14-7-8-21(11-14)15(10-19)12-5-4-6-13(18)9-12/h4-6,9,14-15H,7-8,10-11,19H2,1-3H3,(H,20,22) |
InChI Key |
GWDHQNZKRBNVSU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1)C(CN)C2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


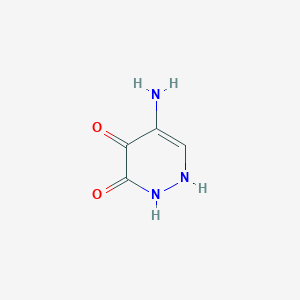


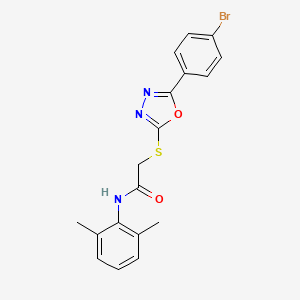
![1-Benzyl-1H-pyrazolo[3,4-d]pyridazin-4(5H)-one](/img/structure/B11770762.png)

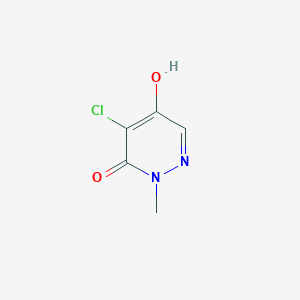

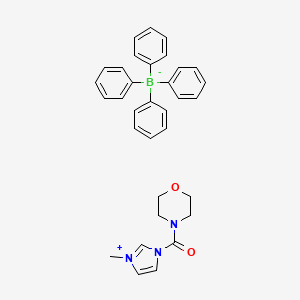
![6-Nitrobenzo[d]isoxazole-3-carbonitrile](/img/structure/B11770802.png)
